molecular formula C46H32F5NO8 B1177130 zooxanthellatoxin A CAS No. 146240-37-1

zooxanthellatoxin A

Cat. No.: B1177130
CAS No.: 146240-37-1
Attention: For research use only. Not for human or veterinary use.
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Description

Zooxanthellatoxin A is a novel, high molecular weight (approximately 2900 Da) polyhydroxypolyene isolated from the symbiotic marine dinoflagellate Symbiodinium sp. . This complex natural product is characterized by a high number of oxygen atoms and olefinic carbons, differentiating it structurally from other large marine toxins like palytoxin and maitotoxin . Its primary research value lies in its potent and sustained vasoconstrictive activity, making it a compound of interest for cardiovascular and physiological studies . Research-grade this compound is offered to support scientific investigations into marine toxins, coral symbiosis biology, and the cellular mechanisms of vasoconstriction. Studies indicate that its contractile effect on smooth muscle, demonstrated in isolated rabbit aorta, is dependent on extracellular calcium and can be inhibited by the calcium channel blocker verapamil . This suggests its mechanism of action involves the promotion of calcium influx through voltage-gated channels. Research into such zooxanthellae-derived compounds is also critical for understanding the breakdown of coral-algal symbiosis (bleaching), as environmental stress can lead to the production of toxic compounds that are detrimental to the coral host . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

146240-37-1

Molecular Formula

C46H32F5NO8

Synonyms

zooxanthellatoxin A

Origin of Product

United States

Scientific Research Applications

Marine Biology and Ecology

Coral Symbiosis and Bleaching
Zooxanthellatoxin A plays a significant role in the symbiotic relationship between corals and their algal partners. It is hypothesized that these toxins may influence coral health and resilience to environmental stressors such as temperature fluctuations. Studies indicate that this compound can open calcium channels in coral cells, potentially affecting cellular processes during stress events like bleaching . The presence of this toxin may also modulate the dynamics of zooxanthellae populations, impacting coral reef ecosystems' biodiversity and functionality .

Impact on Coral Health
Research has shown that exposure to environmental stressors can lead to the release of zooxanthellae from corals, a process known as bleaching. The presence of this compound has been linked to increased susceptibility to viral infections in corals, further complicating their health status during bleaching events . This highlights the importance of understanding how such toxins interact with both coral hosts and their symbiotic algae.

Pharmacological Potential

Bioactive Properties
this compound exhibits bioactive properties that may have therapeutic implications. It has been identified as a calcium channel opener, which could be beneficial in understanding mechanisms related to muscle contraction and neuronal signaling in mammals . The exploration of this compound's effects on mammalian tissues suggests potential applications in developing new pharmacological agents targeting calcium signaling pathways.

Case Studies on Therapeutic Applications
Several studies have investigated the potential of compounds derived from marine organisms, including those containing this compound, for anticancer therapies. For instance, bioactive compounds from corals have demonstrated anti-inflammatory and anticancer properties that could be harnessed for drug development . The exploration of these compounds is part of a broader bioprospecting effort aimed at discovering novel therapeutic agents from marine biodiversity.

Environmental Monitoring and Protection

Indicators of Ecosystem Health
The presence and concentration of this compound in marine environments can serve as indicators of ecosystem health. Monitoring its levels can provide insights into the impacts of pollution and climate change on coral reefs. For example, increased concentrations of certain toxins have been correlated with stress conditions experienced by corals due to environmental changes .

Mitigating Coral Bleaching Events
Understanding the role of this compound in coral bleaching can inform conservation strategies aimed at mitigating the effects of climate change on coral reefs. By identifying how these toxins influence coral resilience, researchers can develop targeted interventions to enhance coral health and survival under changing environmental conditions .

Data Table: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Nakamura et al. (1993)ToxicologyIdentified this compound's ability to open calcium channels in mammalian cells .
Kita et al. (2007)Marine EcologyDemonstrated the impact of algal toxins on coral health and bleaching dynamics .
Frontiers in Pharmacology (2021)Pharmacological ApplicationsExplored potential therapeutic uses of marine-derived compounds including this compound .
PMC Article (2014)Ecosystem HealthDiscussed the implications of algal toxins for coral reef ecosystems under environmental stress .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.1 Structural and Functional Comparison

The following table summarizes key features of ZT-A and related compounds:

Compound Source Structural Features Bioactivity Key References
Zooxanthellatoxin A Symbiodinium spp. Macrocyclic lactone, spiroacetal, sulfate esters Calcium signal modulation, mild vasoconstriction
Zooxanthellamides (ZADs) Marine dinoflagellates Larger macrocyclic lactone (≥40-membered ring), additional hydroxyl groups Potent vasoconstriction, higher activity than ZT-A
Amphidinolides Amphidinium spp. 19–28-membered macrolactones, epoxide or polyol moieties Cytotoxicity (nanomolar IC₅₀ against cancer cells), antifungal activity
Prorocentrolides Prorocentrum spp. 26–28-membered macrolides, conjugated diene systems Neurotoxicity, fish lethality
Massadine Stylissa aff. (marine sponge) Highly oxidized pyrrolidine alkaloid, bicyclic guanidine Inhibition of GGTase I enzyme, Ca²⁺-signal modulation
2.2 Key Findings and Distinctions
  • Zooxanthellamides (ZADs) :
    ZADs share a macrocyclic lactone backbone with ZT-A but feature expanded ring systems (≥40-membered) and additional hydroxylation patterns. These structural modifications correlate with ZADs' significantly stronger vasoconstrictive activity compared to ZT-A, as demonstrated in rat aortic ring assays . The larger lactone ring may enhance target binding affinity, though exact molecular targets remain uncharacterized.

  • Amphidinolides: Unlike ZT-A’s calcium modulation, amphidinolides exhibit pronounced cytotoxicity via microtubule disruption or mitochondrial apoptosis. For example, amphidinolide T2 shows IC₅₀ values of 0.3 nM against human leukemia cells, surpassing ZT-A’s bioactivity in therapeutic contexts . Their smaller macrolactone rings (19–28 members) and epoxide groups contribute to membrane permeability and target selectivity.
  • Massadine : A structural outlier, massadine belongs to the alkaloid class and lacks a macrolide scaffold. However, it shares functional overlap with ZT-A in Ca²⁺-signal modulation. Its mechanism involves blocking geranylgeranyltransferase I (GGTase I), an enzyme critical for protein prenylation and cancer cell survival .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating zooxanthellatoxin A from marine organisms, and how can researchers optimize extraction yields?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or flash chromatography. Yield optimization requires testing variables such as solvent polarity, temperature, and extraction time. For reproducibility, document solvent ratios and column specifications (e.g., C18 stationary phase) .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are critical for this process?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) and High-Resolution Mass Spectrometry (HR-MS) are essential. Validate results by cross-referencing with published data or synthesizing derivatives for comparative analysis. Ensure purity via HPLC (>95%) before spectroscopic characterization .

Q. What model systems are commonly used to study the biological activity of this compound, and how should experimental controls be designed?

  • Methodological Answer : Marine invertebrate models (e.g., coral symbionts) and mammalian cell lines (e.g., HEK293) are standard. Controls must include toxin-free solvent controls, positive controls (e.g., known ion channel modulators), and dose-response assays to rule off-target effects. Replicate experiments ≥3 times to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity levels of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or organism-specific sensitivities. Standardize protocols using guidelines like OECD TG 203 for aquatic toxicity testing. Perform meta-analyses to identify confounding variables and validate findings via inter-laboratory comparisons .

Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?

  • Methodological Answer : Use modular synthesis approaches, focusing on modifying the polyether ladder framework. Employ computational tools (e.g., molecular docking) to predict binding affinities before synthesis. Characterize analogs via LC-MS and NMR, and test biological activity in parallel with the parent compound .

Q. How should researchers design experiments to investigate the ecological impact of this compound on coral-algal symbiosis?

  • Methodological Answer : Conduct controlled mesocosm experiments exposing corals to environmentally relevant toxin concentrations. Monitor symbiont density (via chlorophyll quantification), photosynthetic efficiency (PAM fluorometry), and host stress biomarkers (e.g., heat shock proteins). Include long-term exposure groups (≥30 days) to assess chronic effects .

Q. What analytical challenges arise in quantifying this compound in complex environmental samples, and how can they be mitigated?

  • Methodological Answer : Matrix interference from organic matter can suppress ionization in LC-MS. Use solid-phase extraction (SPE) for sample cleanup and isotope-labeled internal standards (e.g., deuterated analogs) for quantification. Validate methods via spike-recovery tests (85–115% recovery acceptable) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer : Adopt FAIR data principles: publish raw datasets (e.g., dose-response curves) in repositories like Zenodo. Detail assay conditions (e.g., cell passage number, incubation time) in supplementary materials. Use statistical tools like Grubbs’ test to identify outliers .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50/LC50 values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Tables for Reference

Parameter Recommended Method Validation Criteria Reference
Purity AssessmentHPLC-UV (λ = 210 nm)≥95% peak area
Toxicity TestingOECD TG 203 (Fish Acute Toxicity)LC50 with 95% CI
Environmental QuantificationLC-MS/MS with SPE cleanupRecovery rate 85–115%, R² ≥0.99

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